molecular formula C19H15ClN2O4 B2786511 Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 1358309-36-0

Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B2786511
CAS No.: 1358309-36-0
M. Wt: 370.79
InChI Key: AWGGYLOQIAAXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a quinoline-based derivative featuring a carbamoylmethoxy group at the 4-position and a methyl ester at the 2-position. The 3-chlorophenyl substituent on the carbamoyl moiety distinguishes it from analogs with alternative aryl or functional groups.

Properties

IUPAC Name

methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-25-19(24)16-10-17(14-7-2-3-8-15(14)22-16)26-11-18(23)21-13-6-4-5-12(20)9-13/h2-10H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGGYLOQIAAXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the quinoline derivative with 3-chlorophenyl isocyanate under controlled conditions.

    Methoxy Ester Formation: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group at the 2-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Typical Conditions:

  • Basic Hydrolysis: Aqueous NaOH (1–3 M), reflux (80–100°C) for 4–8 hours.

  • Acidic Hydrolysis: Dilute HCl (1–2 M), ethanol/water mixture, reflux.

Product: 4-{[(3-Chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylic acid.

Nucleophilic Substitution

The chlorine atom on the 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under catalytic or high-temperature conditions.

Examples:

ReagentConditionsProduct
Ammonia (NH₃)Cu catalyst, 120°C, DMF3-Aminophenyl derivative
Methoxide (NaOMe)DMSO, 100°C, 12 h3-Methoxyphenyl analog

Steric hindrance from the carbamoyl and methoxy groups may reduce reaction rates compared to simpler chlorinated aromatics .

Esterification and Transesterification

The methyl ester group can be exchanged with other alcohols via acid- or base-catalyzed transesterification.

Conditions:

  • Acid-Catalyzed: H₂SO₄, excess ROH (e.g., ethanol, benzyl alcohol), reflux.

  • Base-Catalyzed: NaOR (e.g., NaOEt), anhydrous conditions.

Application: Synthesis of prodrugs or lipophilic derivatives for enhanced bioavailability.

Amide and Carbamate Modifications

The carbamoyl group (-NHCO-) reacts with electrophiles or undergoes hydrolysis:

Reaction TypeReagents/ConditionsOutcome
Hydrolysis H₂O, H⁺/OH⁻, heatCleavage to methoxyquinoline and 3-chloroaniline
Alkylation Alkyl halides, K₂CO₃, DMFN-Alkylated carbamates

Cyclization and Cascade Reactions

Under metal-catalyzed conditions, the quinoline core participates in cyclization to form polycyclic structures. For example:

Cu-Catalyzed Cascade:

  • Reacts with ethyl acetoacetate to form fused pyranoquinoline derivatives (yields: 44–77%) .

  • Mechanism involves Ullmann-type C–C coupling followed by intramolecular condensation .

Stability Under Oxidative/Reductive Conditions

  • Oxidation: The methoxy group is stable under mild oxidants (e.g., KMnO₄ in acidic conditions) but may demethylate with strong agents like BBr₃.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline, altering electronic properties.

Synthetic Pathways and By-Product Analysis

Key intermediates and side products identified during synthesis include:

StepBy-ProductMitigation Strategy
Ester hydrolysisQuinoline-2-carboxylic acidpH control during workup
NAS reactionsDi-substituted aryl halidesUse of excess nucleophile

Reaction Monitoring and Optimization

  • TLC Analysis: Silica gel plates (e.g., Merck 9385 Pf254) with ethyl acetate/hexane eluents .

  • Yield Optimization:

    • Hydrolysis: >90% purity achieved via recrystallization (DMF/EtOH) .

    • Substitution: Ligand-free Cu catalysis improves reproducibility .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate. Quinoline compounds are known to exhibit various mechanisms of action against cancer cells, including:

  • Inhibition of Telomerase Activity : Compounds similar to this compound have been evaluated for their ability to inhibit telomerase, an enzyme often overexpressed in cancer cells. For instance, derivatives were tested against multiple cancer cell lines (HEPG2, HELA, SW1116, BGC823), demonstrating promising telomerase inhibitory effects with IC50 values indicating effective potency .
  • Mechanism-Based Approaches : Research indicates that certain quinoline derivatives can act as mechanism-based inhibitors of cancer cell proliferation. A study showcased a series of synthesized compounds that exhibited significant antitumor activity through various pathways, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Quinoline derivatives have also been recognized for their antimicrobial properties. This compound may share similar characteristics with other quinoline compounds that have shown efficacy against bacterial pathogens. Specific applications include:

  • DNA Gyrase Inhibition : Some quinolines function as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is crucial for developing new antibiotics targeting resistant bacterial strains .
  • Broad-Spectrum Antimicrobial Effects : Compounds within this class have been investigated for their ability to combat a wide range of microbial infections, including those caused by resistant strains, making them valuable in the development of new therapeutic agents .

Pharmacological Applications

The pharmacological versatility of this compound extends beyond anticancer and antimicrobial applications:

  • Potential Antimalarial Agent : Quinoline derivatives are historically significant in the treatment of malaria. Research suggests that modifications in the quinoline structure can enhance antimalarial activity, positioning this compound as a candidate for further exploration .
  • Neuroprotective Effects : Some studies have indicated that certain quinoline derivatives possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Data Summary Table

Application TypeMechanism/EffectReference
AnticancerTelomerase inhibition; apoptosis induction
AntimicrobialDNA gyrase inhibition; broad-spectrum activity
AntimalarialEnhanced activity against malaria parasites
NeuroprotectivePotential protective effects on neural cells

Case Studies

  • Telomerase Inhibition Study : A recent study synthesized various quinoline derivatives and tested them against human cancer cell lines. This compound was among those evaluated, showing significant telomerase inhibition comparable to established anticancer agents like 5-fluorouracil .
  • Antimicrobial Efficacy Analysis : A comparative analysis was conducted on several quinoline derivatives to assess their antimicrobial effectiveness against resistant bacterial strains. The study found that modifications in the chemical structure significantly influenced antibacterial potency, suggesting that this compound could be optimized for enhanced efficacy .

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Quinoline derivatives are highly tunable, with substituents influencing solubility, stability, and bioactivity. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Reference
Methyl 6-methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate 6-OCH₃, 4-(4-methoxyphenyl carbamoylmethoxy) C₂₁H₂₀N₂O₆ 396.40 Not reported Carbamoylmethoxy, methoxy
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid 4-Cl, 3-S-(4-OCH₃C₆H₄) C₂₃H₁₆ClNO₃S 421.90 Not reported Sulfanyl, carboxylic acid
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate 6-Cl, 2-CH₃, 4-C₆H₅ C₁₈H₁₄ClNO₂ 319.77 Not reported Chloro, methyl ester
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-NH₂, 2-(4-ClC₆H₄), 3-(4-OCH₃C₆H₄) C₂₂H₁₈ClN₂O 377.85 223–225 Amino, chloro, methoxy

Key Observations :

  • Chlorophenyl vs.
  • Carbamoylmethoxy vs. Sulfanyl : The carbamoylmethoxy group in the target compound could offer hydrogen-bonding capacity, contrasting with the sulfur-containing analogs (), which may exhibit different redox properties .
Yield and Reaction Conditions
  • Methyl 6-methoxy-2-arylquinoline-4-carboxylate (): Typical yields range from 25% to 70%, depending on aryl substituents. Reaction times (~5 hours) and reflux conditions are consistent across studies .
  • 4k Synthesis (): Requires column chromatography for purification, suggesting similar challenges for isolating the target compound .

Biological Activity

Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Molecular Formula : C16_{16}H14_{14}ClN3_{3}O4_{4}
  • Molecular Weight : 351.75 g/mol
  • CAS Number : 771464-30-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

  • Mechanism of Action :
    • The compound has shown promising results in inhibiting cancer cell proliferation by inducing cell cycle arrest. In vitro studies demonstrate that it can significantly halt the cell cycle at the G2/M phase in colorectal cancer cell lines (HCT116 and Caco-2), leading to reduced cell viability and clone formation .
    • The presence of the 3-chlorophenyl group is believed to enhance its interaction with specific molecular targets involved in cancer progression, such as c-Met kinase, which is implicated in various cancers .
  • Case Studies :
    • A study conducted on the cytotoxic effects of this compound on several cancer cell lines revealed an IC50_{50} value indicative of potent activity against prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties, particularly against α-glucosidase:

  • α-Glucosidase Inhibition : The compound demonstrated significant inhibitory activity against α-glucosidase, which is crucial for carbohydrate metabolism. This suggests potential applications in managing diabetes and metabolic disorders .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50_{50} (µM)Mechanism of Action
AnticancerHCT1165.67Cell cycle arrest at G2/M phase
AnticancerCaco-26.12Induction of apoptosis
Enzyme Inhibitionα-glucosidase0.45Competitive inhibition

Research Findings

  • Synthesis and Characterization :
    • The synthesis of this compound involves a multi-step process that includes the reaction of quinoline derivatives with chloroacetyl chloride followed by carbamoylation . Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound.
  • In Vivo Studies :
    • Preliminary in vivo studies indicate that this compound can significantly reduce tumor size in animal models, further supporting its potential as an anticancer therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.